molecular formula C18H23N3O3 B15010892 1-methyl-4-(7-nitro-1,2,3,4-tetrahydro-4aH-xanthen-4a-yl)piperazine

1-methyl-4-(7-nitro-1,2,3,4-tetrahydro-4aH-xanthen-4a-yl)piperazine

Cat. No.: B15010892
M. Wt: 329.4 g/mol
InChI Key: QBUOZFOFFOMNGB-UHFFFAOYSA-N
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Description

1-Methyl-4-(7-nitro-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)piperazine is a complex organic compound that features a piperazine ring substituted with a xanthene derivative

Preparation Methods

The synthesis of 1-methyl-4-(7-nitro-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)piperazine typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the xanthene derivative and the piperazine ring.

    Reaction Conditions: The xanthene derivative is nitrated under controlled conditions to introduce the nitro group. This step requires careful temperature control and the use of nitrating agents such as nitric acid.

    Coupling Reaction: The nitrated xanthene derivative is then coupled with 1-methylpiperazine under basic conditions to form the final compound. This step often involves the use of coupling agents and solvents to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often through the use of continuous flow reactors and automated systems.

Chemical Reactions Analysis

1-Methyl-4-(7-nitro-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)piperazine undergoes various chemical reactions:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with different substituents.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down the xanthene and piperazine rings.

Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), and nucleophiles (e.g., alkyl halides).

Scientific Research Applications

1-Methyl-4-(7-nitro-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1-methyl-4-(7-nitro-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)piperazine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.

    Pathways Involved: It may interfere with cellular signaling pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

1-Methyl-4-(7-nitro-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)piperazine can be compared with similar compounds such as:

    1-Methyl-4-(7-nitro-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)piperidine: Similar structure but with a piperidine ring instead of piperazine.

    1-Methyl-4-(7-nitro-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)morpholine: Contains a morpholine ring, offering different chemical properties.

    1-Methyl-4-(7-nitro-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)pyrrolidine: Features a pyrrolidine ring, which may affect its biological activity.

These comparisons highlight the uniqueness of the piperazine ring in influencing the compound’s chemical and biological properties.

Properties

Molecular Formula

C18H23N3O3

Molecular Weight

329.4 g/mol

IUPAC Name

1-methyl-4-(7-nitro-1,2,3,4-tetrahydroxanthen-4a-yl)piperazine

InChI

InChI=1S/C18H23N3O3/c1-19-8-10-20(11-9-19)18-7-3-2-4-15(18)12-14-13-16(21(22)23)5-6-17(14)24-18/h5-6,12-13H,2-4,7-11H2,1H3

InChI Key

QBUOZFOFFOMNGB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C23CCCCC2=CC4=C(O3)C=CC(=C4)[N+](=O)[O-]

Origin of Product

United States

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